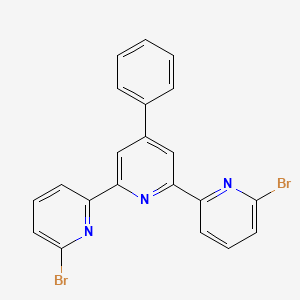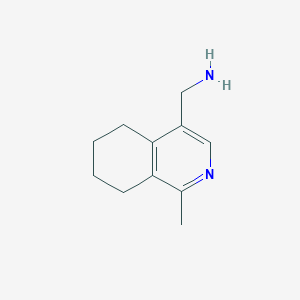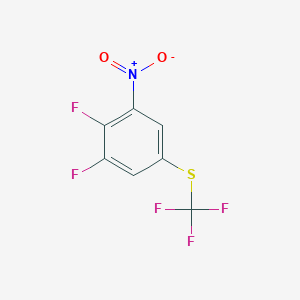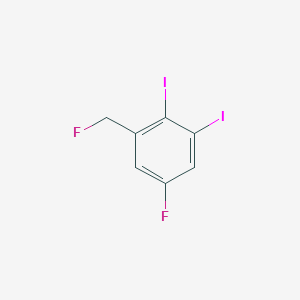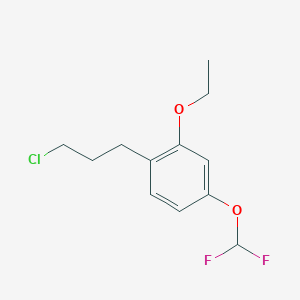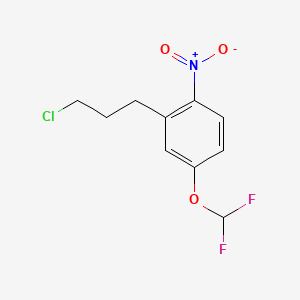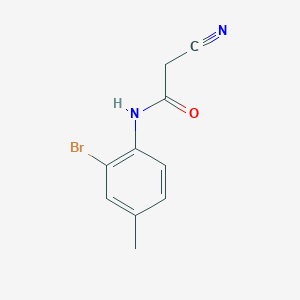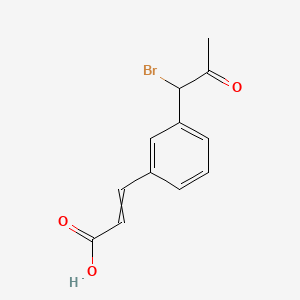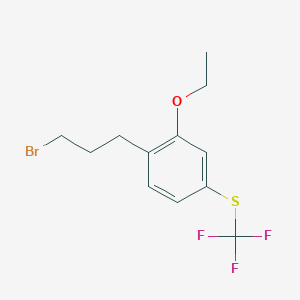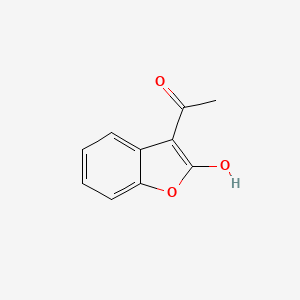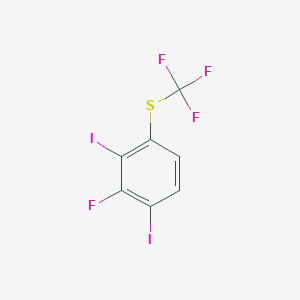
1,3-Diiodo-2-fluoro-4-(trifluoromethylthio)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Diiodo-2-fluoro-4-(trifluoromethylthio)benzene: is an organofluorine compound with the molecular formula C7H2F4I2S It is characterized by the presence of two iodine atoms, one fluorine atom, and a trifluoromethylthio group attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diiodo-2-fluoro-4-(trifluoromethylthio)benzene typically involves the following steps:
Fluorination: The fluorine atom can be introduced via nucleophilic aromatic substitution using a suitable fluorinating agent like potassium fluoride.
Trifluoromethylthio Group Introduction: The trifluoromethylthio group can be introduced using a reagent such as trifluoromethylthiolating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
1,3-Diiodo-2-fluoro-4-(trifluoromethylthio)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, where the trifluoromethylthio group can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Coupling Reactions: Palladium catalysts and appropriate ligands are commonly used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.
科学研究应用
1,3-Diiodo-2-fluoro-4-(trifluoromethylthio)benzene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Industry: Used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.
作用机制
The mechanism of action of 1,3-Diiodo-2-fluoro-4-(trifluoromethylthio)benzene involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting their activity or altering their function.
Pathways Involved: The trifluoromethylthio group can participate in hydrogen bonding, hydrophobic interactions, and van der Waals forces, contributing to the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
1,3-Diiodo-2-fluorobenzene: Lacks the trifluoromethylthio group, resulting in different chemical properties and reactivity.
1,3-Diiodo-4-(trifluoromethylthio)benzene: Lacks the fluorine atom, which can affect its electronic properties and interactions.
2-Fluoro-4-(trifluoromethylthio)benzene: Lacks the iodine atoms, leading to different substitution patterns and reactivity.
Uniqueness
1,3-Diiodo-2-fluoro-4-(trifluoromethylthio)benzene is unique due to the combination of iodine, fluorine, and trifluoromethylthio groups on the benzene ring. This unique combination imparts distinct electronic and steric properties, making it valuable in various chemical and biological applications.
属性
分子式 |
C7H2F4I2S |
|---|---|
分子量 |
447.96 g/mol |
IUPAC 名称 |
2-fluoro-1,3-diiodo-4-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C7H2F4I2S/c8-5-3(12)1-2-4(6(5)13)14-7(9,10)11/h1-2H |
InChI 键 |
KIIWXEXJVWHZPC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1SC(F)(F)F)I)F)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


